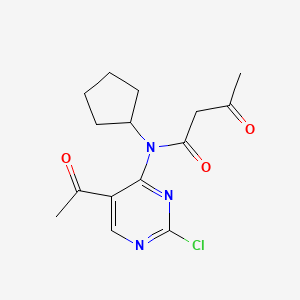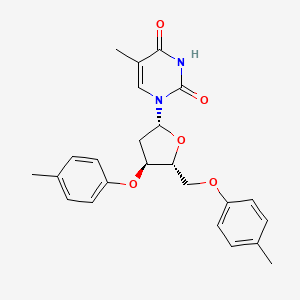
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is a compound that combines the properties of oxalic acid and 2,2,2-trifluoro-1-piperidin-4-ylethanoneIt is naturally found in many plants and vegetables and is known for its strong acidic properties . 2,2,2-Trifluoro-1-piperidin-4-ylethanone is a fluorinated ketone with a piperidine ring, which is often used in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone typically involves the reaction of oxalic acid with 2,2,2-trifluoro-1-piperidin-4-ylethanone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but lacks the oxalic acid component.
Oxalic acid: A simpler dicarboxylic acid without the trifluoromethyl and piperidine groups.
Uniqueness
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is unique due to its combination of a strong acidic component (oxalic acid) and a fluorinated ketone with a piperidine ring.
Propriétés
Formule moléculaire |
C16H22F6N2O6 |
|---|---|
Poids moléculaire |
452.35 g/mol |
Nom IUPAC |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone |
InChI |
InChI=1S/2C7H10F3NO.C2H2O4/c2*8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h2*5,11H,1-4H2;(H,3,4)(H,5,6) |
Clé InChI |
RQTVJFJQVISXHV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)C(F)(F)F.C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)

![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)


![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)
